molecular formula C7H2Cl2N2O2 B1430620 4,6-Dichloro-5-cyanopicolinic acid CAS No. 861545-83-7

4,6-Dichloro-5-cyanopicolinic acid

Cat. No.: B1430620
CAS No.: 861545-83-7
M. Wt: 217.01 g/mol
InChI Key: NOLRVNOZBGZFCN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-cyanopicolinic acid is a chemical compound with the molecular formula C7H2Cl2N2O2. It is characterized by the presence of chlorine atoms at the 4th and 6th positions, a cyano group at the 5th position, and a carboxylic acid group on a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-cyanopicolinic acid typically involves the chlorination of 5-cyanopicolinic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4th and 6th positions. The process involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as a catalyst. The reaction is conducted at a temperature range of 80-90°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-cyanopicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-5-cyanopicolinic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-cyanopicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-aminopicolinic acid
  • 4,6-Dichloro-5-carboxypicolinic acid
  • 4,6-Dichloro-5-methylpicolinic acid

Uniqueness

4,6-Dichloro-5-cyanopicolinic acid is unique due to the presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,6-dichloro-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRVNOZBGZFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855982
Record name 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861545-83-7
Record name 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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